molecular formula C18H20I2O4 B11941894 2,2'-Diiodo-3,3'-dimethyl-4,4',5,5'-tetramethoxybiphenyl CAS No. 19965-36-7

2,2'-Diiodo-3,3'-dimethyl-4,4',5,5'-tetramethoxybiphenyl

Cat. No.: B11941894
CAS No.: 19965-36-7
M. Wt: 554.2 g/mol
InChI Key: JZGBJBNOMRVOLR-UHFFFAOYSA-N
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Description

2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl is a complex organic compound with the molecular formula C18H20I2O4 and a molecular weight of 554.166 g/mol . This compound is characterized by the presence of two iodine atoms, four methoxy groups, and two methyl groups attached to a biphenyl core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl typically involves the iodination of a precursor biphenyl compound. One common method includes the use of iodinating agents such as iodine or iodine monochloride in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. Continuous flow reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl quinones .

Scientific Research Applications

2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

19965-36-7

Molecular Formula

C18H20I2O4

Molecular Weight

554.2 g/mol

IUPAC Name

2-iodo-1-(2-iodo-4,5-dimethoxy-3-methylphenyl)-4,5-dimethoxy-3-methylbenzene

InChI

InChI=1S/C18H20I2O4/c1-9-15(19)11(7-13(21-3)17(9)23-5)12-8-14(22-4)18(24-6)10(2)16(12)20/h7-8H,1-6H3

InChI Key

JZGBJBNOMRVOLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1OC)OC)C2=CC(=C(C(=C2I)C)OC)OC)I

Origin of Product

United States

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